molecular formula C13H11NO2 B2723634 Methyl 1-prop-2-ynylindole-2-carboxylate CAS No. 136178-49-9

Methyl 1-prop-2-ynylindole-2-carboxylate

Cat. No.: B2723634
CAS No.: 136178-49-9
M. Wt: 213.236
InChI Key: ITGHMEOMSDEYBB-UHFFFAOYSA-N
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Description

Methyl 1-prop-2-ynylindole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its utility in various chemical reactions, especially in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-prop-2-ynylindole-2-carboxylate can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide. The reaction is typically carried out in toluene with 50% sodium hydroxide under phase-transfer catalysis conditions. The process involves stirring the two-phase system vigorously at room temperature for about 6 hours. After the reaction, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The residue is then recrystallized from diisopropyl ether to yield the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-prop-2-ynylindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound is prone to substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon and phase-transfer catalysts are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Methyl 1-prop-2-ynylindole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-prop-2-ynylindole-2-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its utility in Sonogashira cross-coupling reactions and potential biological activities make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 1-prop-2-ynylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h1,4-7,9H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGHMEOMSDEYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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